molecular formula C8H6N2O3 B11783472 5-Aminobenzo[d]isoxazole-3-carboxylic acid

5-Aminobenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B11783472
M. Wt: 178.14 g/mol
InChI Key: GKYVREMCJSVNFV-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobenzo[d]isoxazole-3-carboxylic acid typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on eco-friendly and cost-effective processes. The use of metal-free catalysts and green chemistry principles is being prioritized to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzo[d]isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, benzaldehydes, and methanol. The reactions are typically carried out under refluxing conditions to ensure complete conversion .

Major Products Formed

The major products formed from these reactions include functionalized isoxazole derivatives, which have various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial properties .

Scientific Research Applications

5-Aminobenzo[d]isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminobenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes. This binding can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-Amino-3-methyl-isoxazole-4-carboxylic acid
  • 5-Phenylisoxazole-3-carbohydrazide
  • 1,2-Benzisoxazole-3-carboxylic acid

Uniqueness

5-Aminobenzo[d]isoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-amino-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,9H2,(H,11,12)

InChI Key

GKYVREMCJSVNFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NO2)C(=O)O

Origin of Product

United States

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